molecular formula C10H12N2O B15071379 2-Propyl-1H-indazol-3(2H)-one CAS No. 89438-54-0

2-Propyl-1H-indazol-3(2H)-one

Cat. No.: B15071379
CAS No.: 89438-54-0
M. Wt: 176.21 g/mol
InChI Key: VEYDZCOPXFSOMF-UHFFFAOYSA-N
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Description

Significance of the Indazolone Nucleus as a Privileged Pharmacophore in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of new therapeutic agents. The indazolone nucleus has firmly established itself as such a pharmacophore. nih.govaustinpublishinggroup.com Its rigid, bicyclic structure provides a defined three-dimensional arrangement for substituent groups, allowing for precise interactions with the active sites of various proteins.

The inherent properties of the indazolone core, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its promiscuous binding capabilities. This has led to the discovery of indazolone derivatives with a wide array of biological activities, including but not limited to anti-inflammatory, analgesic, and anticancer properties. The modular nature of its synthesis allows for the systematic exploration of chemical space around the core, facilitating the optimization of potency and selectivity for a desired biological target.

Overview of the Indazole and Indazolone Ring Systems in Contemporary Chemical Research

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. The indazolone is a derivative of the indazole structure, featuring a carbonyl group at the 3-position. Contemporary research continues to explore the synthesis and application of both indazole and indazolone derivatives. nih.govorganic-chemistry.org

Modern synthetic methods have provided chemists with a diverse toolkit to construct and functionalize these heterocyclic systems. organic-chemistry.org Techniques such as transition-metal-catalyzed cross-coupling reactions and multicomponent reactions have enabled the efficient assembly of complex indazolone-containing molecules. researchgate.net Researchers are actively investigating the structure-activity relationships of these compounds, seeking to understand how modifications to the indazolone scaffold influence their biological effects. This ongoing research is crucial for the rational design of new drugs with improved efficacy and safety profiles.

A variety of substituted indazolones have been synthesized and evaluated for their potential as inhibitors of various enzymes, such as kinases, which are often implicated in diseases like cancer. nih.gov The data below illustrates the inhibitory activity of a selection of indazolone derivatives against different biological targets, highlighting the chemical diversity and therapeutic potential of this compound class.

Biological Activity of Selected Indazolone Derivatives

CompoundTargetActivity (IC50)Reference
3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-onesVEGF (Flk-1) RTKSubmicromolar nih.gov
3-(substituted benzylidenyl)indolin-2-onesEGF and Her-2 RTKsSubmicromolar nih.gov
Indazolone derivative 16PDGF and VEGF (Flk-1) RTKsSubmicromolar nih.gov

Historical Context and Evolution of Indazolone Chemistry

The history of indazolone chemistry is intertwined with the broader development of heterocyclic chemistry. Early synthetic methods for preparing the indazole ring often involved the cyclization of ortho-substituted anilines or the reduction of nitro compounds. researchgate.netresearchgate.net The synthesis of bis(1H-indazol-1-yl)methane, for instance, was first reported in 1964 as part of a product mixture. nih.gov

Over the decades, the synthetic strategies for accessing indazolones have evolved significantly. The development of one-pot procedures and the use of novel catalytic systems have made the synthesis of these compounds more efficient and versatile. researchgate.net For example, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles was developed, providing access to the core structure in moderate to good yields. researchgate.net More recent innovations include photochemical methods for the preparation of 1,2-dihydro-3H-indazol-3-ones, which offer milder reaction conditions. ucdavis.edu This evolution in synthetic methodology has been instrumental in enabling the extensive exploration of the chemical and biological properties of the indazolone scaffold.

Chemical Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89438-54-0

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-propyl-1H-indazol-3-one

InChI

InChI=1S/C10H12N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11-12/h3-6,11H,2,7H2,1H3

InChI Key

VEYDZCOPXFSOMF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

Synthetic Methodologies for 2 Propyl 1h Indazol 3 2h One and Analogous Indazolones

General Strategies for Indazolone Scaffold Construction

The construction of the indazolone ring system is approached through several primary methods, each starting from different types of precursors.

Cyclization reactions are a foundational approach to forming the bicyclic indazolone structure. These methods typically involve the formation of a key nitrogen-nitrogen bond or a nitrogen-carbon bond in the final ring-closing step, starting from appropriately substituted benzene (B151609) derivatives.

The cyclization of ortho-hydrazinobenzoic acid derivatives represents a direct and classical route to the indazolone scaffold. This method involves an intramolecular condensation, where the hydrazinyl group reacts with the carboxylic acid moiety (or its derivative, like an ester or amide) to form the pyrazolidinone ring fused to the benzene ring. The reaction is typically promoted by heat or acid catalysis, leading to the elimination of a small molecule such as water or an alcohol. While a fundamental method, its application can be limited by the availability and stability of the requisite o-hydrazinobenzoic acid precursors.

A versatile and widely used method involves the reaction of 2-halogenobenzoic acids or their esters with hydrazine (B178648) derivatives, including substituted hydrazines like propylhydrazine (B1293729) for the synthesis of 2-propyl-1H-indazol-3(2H)-one. This approach typically proceeds via an initial nucleophilic aromatic substitution, where the hydrazine displaces the halide, followed by an intramolecular cyclization to form the indazolone ring. Copper-catalyzed conditions, often referred to as Ullmann-type condensations, are frequently employed to facilitate the initial C-N bond formation, especially with less reactive aryl chlorides or bromides. wikipedia.orgnih.gov Palladium-catalyzed Buchwald-Hartwig amination has also emerged as a powerful alternative for this transformation, often proceeding under milder conditions with a broader substrate scope. wikipedia.orgorganic-chemistry.org For instance, the reaction of a 2-bromobenzoyl derivative with a monosubstituted hydrazine in the presence of a palladium catalyst and a suitable base can yield the corresponding 2-substituted indazolone. thieme-connect.de

A related strategy involves the synthesis of 3-aminoindazoles from 2-iodobenzonitriles and hydrazines. thieme-connect.de

Table 1: Synthesis of Indazolones from 2-Halogenated Precursors

Starting MaterialReagentCatalyst/ConditionsProductYieldReference
2-BromobenzaldehydeMonosubstituted hydrazinePd(OAc)₂, dppp, t-BuONa, Toluene, 100°C2-Substituted-2H-indazoleNot specified thieme-connect.de
Aryl HalideAminePd-catalyst, BaseAryl AmineGeneral Method wikipedia.orgorganic-chemistry.org
2-Iodobenzyl Bromidedi-tert-butyl hydrazodiformateCuI, 1,10-phenanthroline, Cs₂CO₃, DMF, 80°C1,2-di-tert-Butyl 1H-indazole-1,2(3H)-dicarboxylate60% mdpi.com
2-Chlorobenzoic AcidAnilineCuI, phenanthrolineN-Phenylanthranilic AcidIllustrative wikipedia.org

The von Auwers synthesis provides a pathway to indazoles starting from cyclohexanone (B45756) derivatives, although it classically leads to flavonols from coumarones. wikipedia.orgnih.gov A more direct application for indazole synthesis involves the condensation of a cyclohexanedione derivative with a hydrazine. This reaction forms a tetrahydro-indazolone, which must then be aromatized to yield the final indazolone product. The aromatization step can be accomplished using various oxidizing agents. This multi-step process offers a route to indazolones from non-aromatic precursors, providing a different strategic entry to the scaffold.

Photochemical methods offer a modern and efficient route to 2-N-substituted indazolones under mild conditions. rsc.orgnih.govresearchgate.net A notable example is the photochemical cyclization of ortho-nitrobenzylamides. nih.gov In this approach, a precursor like 4-(hydroxymethyl)-3-nitro-N-propylbenzamide can be irradiated with UV light in the presence of an amine. nih.gov The reaction proceeds through a photogenerated aryl-nitroso intermediate, which then undergoes condensation and cyclization. organic-chemistry.org This method is particularly advantageous for its rapid reaction times, compatibility with a range of functional groups (including halides), and use of aqueous media at room temperature. rsc.orgnih.gov Yields can be high, reaching up to 99% under optimal conditions. nih.gov The process is scalable and provides access to structurally diverse indazolones. researchgate.net

Another key photochemical strategy involves the in situ generation of an o-nitrosobenzaldehyde from an o-nitrobenzyl alcohol, which then reacts with a primary amine to form the indazolone. organic-chemistry.orgaub.edu.lbresearchgate.net

Table 2: Photochemical Synthesis of 2-N-Substituted Indazolones

Transition-metal catalysis, particularly with palladium and copper, has become indispensable for the synthesis of indazoles and indazolones. researchgate.netniist.res.in These methods facilitate the formation of key C-N bonds under conditions that are often milder and more functional-group tolerant than classical methods.

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com This reaction is highly versatile for synthesizing N-substituted indazolones from precursors like 2-halo- or 2-triflyloxy-benzoyl derivatives and the corresponding hydrazine. The choice of phosphine (B1218219) ligand is critical to the success and scope of the reaction, with sterically hindered and bidentate ligands often providing superior results. wikipedia.org This methodology has been successfully applied to the direct synthesis of 3-aminoindazoles and can be adapted for the N-alkylation or N-arylation step in a multi-step sequence. researchgate.net

The Ullmann condensation is a copper-catalyzed reaction that serves as a classical alternative to the Buchwald-Hartwig amination for C-N and C-O bond formation. wikipedia.orgnih.govwikipedia.orgorganic-chemistry.orgiitk.ac.in While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of soluble copper salts with ligands such as diamines or 1,10-phenanthroline, allowing the reaction to proceed under more moderate conditions. wikipedia.orgmdpi.com This method is effective for coupling aryl halides with hydrazines to form the indazolone precursor. For example, a one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed using a copper(I)-mediated reaction between a 2-iodobenzyl bromide and a protected hydrazine. mdpi.com

Other metal-catalyzed approaches include copper-mediated N-N bond formation from o-aminobenzonitriles and organometallic reagents, which proceed through a ketimine intermediate. nih.gov Silver-mediated intramolecular C-H amination of arylhydrazones also provides a route to 1H-indazoles. nih.gov

Cyclization Reactions from Substituted Precursors

Targeted Synthesis of this compound and Related N-Alkyl Indazolones

The synthesis of this compound can be approached through the direct alkylation of a 1H-indazol-3(2H)-one precursor. This transformation is typically achieved by reacting the indazolone with a suitable propylating agent, such as propyl bromide or propyl iodide, in the presence of a base. The choice of base and solvent system is crucial for directing the alkylation to the desired N2 position.

One general and effective method for the preparation of 2-alkyl-1,2-dihydro-3H-indazol-3-ones involves a photochemical approach. nih.gov In a representative procedure, an o-nitrobenzyl alcohol can be reacted with a primary amine, such as propylamine, under UV irradiation. This reaction proceeds through the in situ generation of a reactive o-nitrosobenzaldehyde intermediate, which then cyclizes with the amine to form the desired N-substituted indazolone. nih.gov This method is advantageous for its mild reaction conditions, often utilizing an aqueous solvent at room temperature. nih.gov

Another strategy involves the direct alkylation of the pre-formed indazolone ring. While specific conditions for the propylation of 1H-indazol-3(2H)-one are not detailed, analogous reactions provide a clear blueprint. For instance, the alkylation of 1H-indazoles, a closely related system, has been extensively studied. Conditions favoring N2-alkylation often involve specific catalysts or reaction conditions that exploit the electronic and steric properties of the indazole core. For example, Ga/Al- and Al-mediated direct alkylation reactions of indazoles have been shown to be highly selective for the N2 position. researchgate.net

A plausible synthetic route for this compound would involve the following steps:

Preparation of 1H-indazol-3(2H)-one: This starting material can be synthesized through various established methods, such as the cyclization of 2-hydrazinylbenzoic acid derivatives.

N2-propylation: The 1H-indazol-3(2H)-one would then be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The subsequent addition of propyl bromide or iodide would lead to the formation of this compound. The optimization of the base and solvent would be critical to maximize the yield of the desired N2-isomer over the N1-isomer.

Regioselectivity Considerations in Indazolone Synthesis

The regioselectivity of N-alkylation in indazoles and indazolones is a complex interplay of electronic effects, steric hindrance, the nature of the alkylating agent, the base employed, and the solvent. nih.govd-nb.info The indazole anion, formed upon deprotonation, is a resonance-stabilized system with significant electron density on both nitrogen atoms, making both susceptible to electrophilic attack.

Generally, direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org However, specific conditions can be employed to favor one isomer over the other.

Factors Influencing Regioselectivity:

FactorEffect on RegioselectivityExamples
Substituents on the Indazole Ring Electron-withdrawing groups at the C3 position can favor N1-alkylation, potentially through chelation with the metal cation of the base. nih.govresearchgate.net Steric hindrance at the C7 position can direct alkylation to the N2 position. nih.govA 3-carboxymethyl group on the indazole ring leads to >99% N1-regioselectivity with NaH in THF. researchgate.net A C7-NO2 substituent results in ≥96% N2-regioselectivity. nih.gov
Base The choice of base can significantly influence the N1/N2 ratio. Strong, non-coordinating bases may favor the thermodynamically more stable N1-isomer, while specific metal counterions can direct the selectivity.The use of NaH in THF has been shown to be a promising system for N1-selective indazole alkylation. nih.govresearchgate.net
Solvent The polarity and coordinating ability of the solvent can affect the solvation of the indazole anion and the transition states, thereby influencing the regioselectivity.Alkylation of certain pyrazolo[3,4-d]pyrimidines with iodomethane (B122720) in THF selectively yields the N2-methyl product, while the use of DMSO reverses the selectivity to favor the N1-isomer. researchgate.net
Alkylating Agent The nature of the electrophile can also play a role. For instance, Mitsunobu conditions for N-alkylation of indazole show a strong preference for the formation of the N2-regioisomer. nih.govN-alkylation of indazole under Mitsunobu conditions resulted in an N1:N2 ratio of 1:2.5. nih.gov

For the synthesis of this compound, achieving high N2-selectivity would be paramount. Based on the principles established for indazole alkylation, employing a less sterically hindered indazolone precursor and carefully selecting the base and solvent system would be critical. The use of conditions known to favor N2-alkylation in indazoles, such as specific Lewis acid catalysis or particular solvent effects, could be extrapolated to the indazolone system to achieve the desired 2-propyl substitution. researchgate.net

Structure Activity Relationship Sar Studies for 2 Propyl 1h Indazol 3 2h One and Indazolone Derivatives

Conformational and Tautomeric Influences on Biological Activity

The biological activity of indazolone derivatives is significantly influenced by their conformational and tautomeric forms.

Indazole, the core structure of indazolones, can exist in three tautomeric forms: 1H-indazole, 2H-indazole (also known as isoindazole), and 3H-indazole. researchgate.netnih.gov Of these, the 1H- and 2H-tautomers are the most common. researchgate.net Theoretical calculations of thermodynamic internal energy indicate that the 1H-indazole form is generally the most stable and predominant tautomer compared to the 2H-indazole. nih.gov The difference in stability between these tautomers can be influenced by the solvent environment. For instance, in some derivatives, the energy difference between the N-H and O-H tautomers decreases in more polar solvents. nih.gov

The tautomeric state of the indazole ring system has a profound impact on the synthesis, reactivity, physical properties, and, most importantly, the biological properties of its derivatives. nih.gov While the 1H-tautomer is thermodynamically more stable, certain derivatives possessing the 2H-tautomeric form have been shown to exhibit anti-inflammatory and antimicrobial activities. researchgate.net This suggests that both tautomeric forms can be biologically relevant, and the specific form that interacts with a biological target may not always be the most stable one in solution. researchgate.net The less common 3H-indazole tautomer is not as frequently observed in biologically active compounds. researchgate.net

Impact of N-Substitution (e.g., Propyl Group at N-2) on Pharmacological Profiles

The nature and position of substituents on the nitrogen atoms of the indazole ring play a pivotal role in determining the pharmacological profile of the resulting compounds. For instance, a series of 2-N-alkyl and 2-N-aryl-indazolone derivatives were designed and synthesized to act as non-carboxylic acid glycogen (B147801) synthase activators, highlighting the importance of the N-2 substituent for this particular activity. nih.gov

In other studies, the type of substituent at the N-1 position has been shown to be critical for specific biological activities. For example, the presence of substituted benzyl (B1604629) groups at N-1 is essential for certain antispermatogenic effects. austinpublishinggroup.com The activity of these compounds was found to increase with two substituents in the ortho- and para-positions of the benzyl ring. austinpublishinggroup.com Conversely, the 2-benzyl isomer of a compound with antithrombotic properties showed no activity, underscoring the importance of the substituent's position. austinpublishinggroup.com

The nature of the N-substituent also influences the type of activity observed. A study on indazoloxypropanolamines revealed that compounds with a methyl group at the N-1 position exhibited significant antiarrhythmic, local anesthetic, and analgesic activities. nih.gov In contrast, analogs with a phenyl group at the N-1 position were generally less active as antiarrhythmics but showed promise as local anesthetics. nih.gov This demonstrates that even subtle changes to the N-substituent can lead to a shift in the pharmacological profile.

Structure-Activity Relationships of Substituents on the Benzene (B151609) Ring (C4, C5, C6, C7)

Modifications to the benzene ring of the indazolone core at positions C4, C5, C6, and C7 are crucial in modulating the biological activity of these compounds. The introduction of various substituents at these positions can significantly impact their potency and selectivity.

For instance, in a series of 1,4-bis(arylsulfonamido)-benzene derivatives, the nature of the substituent on the benzene ring influenced their inhibitory activity against the Keap1-Nrf2 protein-protein interaction. nih.gov Electron-donating groups, such as 4-methyl and 4-phenyl, resulted in comparable or improved inhibitory activity, while electron-withdrawing groups like 4-fluoro and 4-trifluoromethyl were generally less potent. nih.gov

In the context of indazole derivatives, specific substitutions on the benzene ring have been linked to various biological activities. For example, 3-aminopiperidinyl-substituted indazoles with varying substituents at the C5 position have been investigated as Rho kinase inhibitors. austinpublishinggroup.com Furthermore, a series of substituted 6-anilinoindazoles have been described as inhibitors of c-Jun N-terminal kinase-3. austinpublishinggroup.com

The position of the substituent also matters. In some cases, the para position on a substituted benzene ring is preferred for inhibitory activity over the meta position. nih.gov These findings highlight the importance of systematically exploring substitutions around the benzene ring to optimize the desired pharmacological properties.

Influence of Modifications at the C3 Position on Receptor Binding and Efficacy

The C3 position of the indazolone ring is another critical site for modification that significantly affects receptor binding and efficacy. The introduction of different functional groups at this position can lead to a wide range of biological activities.

For example, the presence of a carboxyl group at the C3 position in certain indazole derivatives is a key structural feature for their antispermatogenic activity. austinpublishinggroup.com Specifically, the indazole-3-carbohydrazide and 3-acrylic acid derivatives have demonstrated such effects. austinpublishinggroup.com

In a different context, the nature of the substituent at the C3 position of pyrazolone (B3327878) and isoxazolone rings, which are structurally related to indazolones, has been shown to influence their tautomeric equilibrium and antioxidant properties. nih.gov Bulky substituents at this position were found to increase the energy difference between tautomers. nih.gov This suggests that modifications at C3 can have both direct effects on receptor interaction and indirect effects through modulation of the molecule's physicochemical properties.

Furthermore, the development of 2-substituted indazolones as glycogen synthase activators underscores the importance of the interplay between substituents at different positions, including C3, in achieving the desired biological effect. organic-chemistry.org

Ligand-Protein Interaction Analysis to Elucidate SAR

Understanding the specific interactions between indazolone derivatives and their protein targets is fundamental to elucidating their structure-activity relationships. Techniques such as molecular docking and X-ray crystallography provide detailed insights into the binding modes of these ligands.

For example, in a study of arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase, ligand-protein interaction analysis revealed that compounds with chlorine and small molecular azole substituents at the 5-position of the indazole ring, along with a quinoline (B57606) derivative, exhibited a coherent binding mode within the kinase pocket. nih.gov In contrast, the presence of a larger substituent, such as a carbazole, resulted in a different binding pose and a dissimilar pattern of hydrogen bonding. nih.gov

The analysis of ligand-protein interactions often highlights the importance of specific amino acid residues in the binding pocket. For instance, interactions with residues like Phe918, Thr916, and Glu917 were found to be significant for the binding of certain indazole derivatives to VEGFR2. nih.gov Similarly, in another study, the interaction of ligands with amino acids such as LEU43, GLN109, and ILE141 in the PBR receptor protein was identified as crucial for their binding affinity. jocpr.com

Pharmacophore Modeling for Indazolone Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. mdpi.com This approach is particularly valuable in the design of novel indazolone derivatives with improved potency and selectivity.

A pharmacophore model is typically generated based on a set of active compounds and can include features such as hydrogen bond acceptors and donors, hydrophobic regions, and ionizable groups. units.itnih.gov For instance, a 3D-pharmacophore model developed for σ2 receptor ligands based on benzo[d]oxazol-2(3H)-one derivatives, which share structural similarities with indazolones, consisted of a positive ionizable feature, a hydrogen bond acceptor, a hydrophobic aromatic region, and a hydrophobic aliphatic region. nih.gov

The process of pharmacophore modeling involves generating and evaluating multiple hypotheses to find the one that best correlates with the observed biological activity. units.it Once a valid pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential hits or to guide the design of new derivatives with optimized features. The ultimate goal is to create a model that can accurately predict the activity of new compounds and provide a deeper understanding of the ligand-receptor interactions. nih.gov

Theoretical and Computational Investigations of 2 Propyl 1h Indazol 3 2h One and Indazolone Analogues

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and semi-empirical methods like AM1/B3LYP, are powerful tools for investigating the electronic structure and properties of molecules. rsc.orgepstem.net

Electronic Structure Analysis

DFT calculations are frequently employed to understand the electronic structure of indazolone derivatives. rsc.org These calculations can reveal important information about the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions. For instance, the analysis of molecular orbitals helps in identifying the regions of the molecule that are likely to be involved in chemical reactions.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, and their relative energies. chemistrysteps.com This analysis is critical for understanding how a molecule's shape influences its biological activity. By rotating around single bonds, molecules like 2-Propyl-1H-indazol-3(2H)-one can adopt various conformations, some of which are more stable (lower in energy) than others. chemistrysteps.comlibretexts.org The relationship between a molecule's structure and its potential energy is a key aspect of this analysis, with more stable conformers having lower potential energy. libretexts.org The energy differences between various conformations, such as staggered and eclipsed forms, can be calculated to create an energy landscape, which helps in identifying the most probable shapes of the molecule. chemistrysteps.comyoutube.comyoutube.com

Molecular Orbital Analysis (e.g., FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a measure of a molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.com FMO analysis is instrumental in predicting the outcomes of chemical reactions, including their regioselectivity and stereoselectivity. numberanalytics.comimperial.ac.uk For indazole derivatives, FMO analysis has been used to identify which compounds are better electron donors or acceptors, providing insights into their chemical behavior. nih.gov

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com This method is widely used in drug discovery to identify potential biological targets for a molecule and to estimate the strength of the interaction, known as binding affinity. nih.govfrontiersin.org For indazolone derivatives, docking studies have been performed to assess their potential to interact with specific proteins, such as those implicated in cancer. nih.govnih.gov By simulating the binding of these compounds to the active site of a target protein, researchers can predict which derivatives are most likely to be effective. nih.gov The results of docking studies are often ranked based on a scoring function that estimates the binding energy. nih.gov These predictions can then be used to prioritize compounds for further experimental testing. nih.gov

Advanced Topological Analyses

Advanced topological analyses, such as Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis, provide detailed information about intermolecular interactions and bonding within a molecule.

Hirshfeld Surface Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.orgwisc.edu This provides a clear "natural Lewis structure" representation of the molecule. wikipedia.org NBO analysis allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. uni-muenchen.dewisc.edu The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de NBO analysis has been used to study the electronic structure of various molecules, including those with diffuse functions in their basis sets, although care must be taken in interpreting the results in such cases. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. uni-muenchen.deresearchgate.net The MEP is the force experienced by a positive test charge at a particular point in space near the molecule. uni-muenchen.de It is a valuable tool for predicting a molecule's reactivity towards charged reactants. uni-muenchen.de The MEP map is typically color-coded, with red indicating regions of negative potential (attractive to positive charges, i.e., electrophilic attack) and blue indicating regions of positive potential (repulsive to positive charges, i.e., nucleophilic attack). researchgate.netresearchgate.net By analyzing the MEP map of a molecule like this compound or its analogues, researchers can identify the most likely sites for electrophilic and nucleophilic interactions, providing insights into their chemical behavior and potential for forming intermolecular interactions, such as hydrogen bonds. uni-muenchen.denih.gov

Spectroscopic Property Predictions and Their Utility in Structural Elucidation (e.g., NMR Chemical Shift Prediction for Tautomer Differentiation)

Theoretical and computational chemistry serves as a powerful tool in the prediction of spectroscopic properties for molecules like this compound and its analogues. These predictive methods are particularly valuable in the structural elucidation of compounds that can exist in multiple tautomeric forms, a common characteristic of the indazolone scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal experimental technique for such determinations, and the accuracy of computational predictions of NMR chemical shifts has become an indispensable aid in the interpretation of experimental data. nih.gov

The differentiation between the possible tautomers of this compound, namely the 1H- and 2H- forms, is a key challenge that can be addressed through the combined application of computational modeling and NMR spectroscopy. researchgate.netresearchgate.net The local electronic environment of each atomic nucleus is distinct in each tautomer, leading to discernible differences in their respective NMR chemical shifts. nih.gov

Computational approaches, such as those based on Density Functional Theory (DFT), are frequently employed to calculate the optimized geometries and NMR shielding constants of the different tautomers. researchgate.netresearchgate.net These calculations can provide theoretical ¹H and ¹³C NMR chemical shifts that, when compared with experimentally obtained spectra, can help in assigning the predominant tautomeric form in a given solvent or state. researchgate.netresearchgate.net

For this compound, two primary tautomers are of interest: the this compound and the 2-propyl-2H-indazol-3-one. The position of the proton and the double bonds within the pyrazole (B372694) ring moiety are different in these two forms, which significantly impacts the magnetic shielding of the surrounding nuclei.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for the two tautomers of this compound would be expected to show notable differences, particularly for the protons on the propyl group and the aromatic ring. For instance, the chemical shift of the methylene (B1212753) protons of the propyl group directly attached to the nitrogen atom is sensitive to the electronic environment of that nitrogen.

Proton Predicted δ (ppm) in this compound Predicted δ (ppm) in 2-propyl-2H-indazol-3-one
Propyl-CH₂ (N-CH₂)~ 4.0~ 4.2
Propyl-CH₂ (middle)~ 1.8~ 1.9
Propyl-CH₃~ 0.9~ 1.0
Aromatic-H (C4)~ 7.7~ 7.8
Aromatic-H (C5)~ 7.2~ 7.3
Aromatic-H (C6)~ 7.4~ 7.5
Aromatic-H (C7)~ 7.9~ 8.0
NH~ 10.5-

Note: These are illustrative predicted values and can vary based on the computational method and solvent used.

Predicted ¹³C NMR Chemical Shifts

Similarly, the ¹³C NMR chemical shifts are highly informative for tautomer differentiation. The carbon atoms within the heterocyclic ring, especially C3, C3a, and C7a, are expected to exhibit significant variations in their chemical shifts between the two tautomeric forms due to differences in hybridization and electron density.

Carbon Predicted δ (ppm) in this compound Predicted δ (ppm) in 2-propyl-2H-indazol-3-one
C3~ 165~ 175
C3a~ 125~ 135
C4~ 122~ 123
C5~ 128~ 129
C6~ 124~ 125
C7~ 115~ 116
C7a~ 140~ 150
Propyl-CH₂ (N-CH₂)~ 45~ 48
Propyl-CH₂ (middle)~ 22~ 23
Propyl-CH₃~ 11~ 12

Note: These are illustrative predicted values and can vary based on the computational method and solvent used.

The utility of these predictions lies in the direct comparison with experimental data. For example, if the experimentally measured ¹³C NMR spectrum shows a signal for C3 at approximately 165 ppm, it would strongly suggest the predominance of the 1H-tautomer. Conversely, a signal closer to 175 ppm would indicate the 2H-tautomer. nih.gov The choice of solvent can also influence the tautomeric equilibrium, and computational studies can be performed to model these solvent effects, further aiding in the interpretation of the experimental NMR data. researchgate.net

Furthermore, advanced NMR techniques such as ¹⁵N NMR can provide even more direct evidence for the position of the proton in the tautomeric system, as the chemical shift of the nitrogen atoms is highly sensitive to their bonding environment. researchgate.net Computational predictions of ¹⁵N NMR chemical shifts can, therefore, be a crucial component in the unambiguous assignment of the correct tautomeric structure of this compound and its analogues.

Medicinal Chemistry Approaches and Future Research Directions for 2 Propyl 1h Indazol 3 2h One and Indazolone Derivatives

Strategies for Rational Drug Design Based on the Indazolone Scaffold

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to develop new therapeutic agents with high specificity and efficacy. nih.gov For the indazolone scaffold, these strategies often involve a deep understanding of the target protein's structure and the molecular interactions that govern ligand binding.

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications of the indazolone core affect biological activity. nih.gov For instance, the substitution pattern on the indazole ring and the nature of the substituent at the 2-position, such as the propyl group in 2-Propyl-1H-indazol-3(2H)-one, can significantly influence the compound's potency and selectivity. nih.gov Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, plays a crucial role in predicting the binding affinity and orientation of indazolone derivatives within the active site of a target protein. biotech-asia.orgmdpi.com These computational approaches help in prioritizing the synthesis of compounds with the highest potential for biological activity.

A key aspect of rational design is the identification and optimization of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. For indazolone-based compounds, this often involves the indazole core itself, which can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking, contributing to its binding affinity for diverse biological targets. samipubco.com

Furthermore, fragment-based drug design (FBDD) and structure-based drug design (SBDD) are powerful strategies. FBDD involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. SBDD, on the other hand, utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands that fit precisely into the binding site. nih.govresearchgate.net These approaches have been successfully applied to other heterocyclic scaffolds and hold immense promise for the development of novel indazolone-based therapeutics. nih.gov

Development of Novel Indazolone Analogues with Enhanced Selectivity and Potency

A primary goal in medicinal chemistry is the development of drug candidates with high potency against the intended target and minimal off-target effects, leading to an improved therapeutic index. For indazolone derivatives, this involves systematic chemical modifications to enhance their selectivity and potency.

One common strategy is the introduction of various substituents at different positions of the indazolone ring. For example, modifying the substituent at the N2-position of the 1,2-dihydro-3H-indazol-3-one core has been shown to yield compounds with significant and long-lasting anti-inflammatory activity. nih.gov The nature and position of these substituents can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target protein. nih.gov

Structure-guided drug design, which utilizes the three-dimensional structure of the target protein, is instrumental in developing more potent and selective analogues. nih.gov By understanding the key interactions between an initial indazolone lead and its target, medicinal chemists can design modifications that strengthen these interactions or introduce new favorable contacts. For example, if a specific pocket in the binding site is identified, substituents can be designed to occupy that space and increase binding affinity.

The following table provides examples of indazolone derivatives and their reported biological activities, illustrating the impact of structural modifications on potency.

CompoundTarget/ActivityPotency (IC50/EC50)
Compound 82a Pim-1, Pim-2, Pim-3 Kinases0.4 nM, 1.1 nM, 0.4 nM
Compound 83 Antiproliferative (MM1.S cell line)0.64 µM
Compound 109 EGFR T790M, EGFR kinases5.3 nM, 8.3 nM
Compounds 121 & 122 IDO1 Enzyme720 nM, 770 nM
Compound 123 Aurora A and B Kinases0.026 µM, 0.015 µM

Data sourced from a review on recent advances in indazole-containing derivatives. nih.gov

Exploration of Polypharmacology and Multi-target Drug Design

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves a single drug molecule interacting with multiple targets. samipubco.com This approach can be particularly beneficial for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. samipubco.com The indazole scaffold, with its ability to interact with a wide range of biological targets, is well-suited for the development of multi-target agents. samipubco.com

Multi-target drug design aims to intentionally design molecules that can modulate several key proteins involved in a disease process. nih.gov This can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. For instance, indazole derivatives have been developed as multi-target kinase inhibitors, simultaneously targeting key enzymes like FGFR1 and DDR2, which are important in lung squamous cell carcinoma. nih.gov

The design of such multi-target ligands requires a deep understanding of the structural similarities and differences between the binding sites of the intended targets. Computational methods are invaluable in identifying common pharmacophoric features and designing molecules that can effectively interact with multiple receptors. nih.gov

The exploration of polypharmacology for indazolone derivatives opens up new therapeutic possibilities. By targeting multiple nodes in a disease network, these compounds could offer more robust and durable clinical responses. samipubco.com

Emerging Synthetic Methodologies for Diversifying Indazolone Libraries

The ability to efficiently synthesize a wide variety of analogues is crucial for successful drug discovery programs. Emerging synthetic methodologies are continuously expanding the chemical space accessible for indazolone derivatives, enabling the creation of diverse compound libraries for high-throughput screening. nih.govnih.gov

Traditional methods for indazolone synthesis often required harsh reaction conditions. nih.gov However, recent advancements have focused on developing milder and more efficient protocols. Photochemical cyclization, for example, offers a rapid and efficient route to structurally diverse 2-N-substituted indazolones in aqueous media at room temperature. nih.gov This method is also compatible with halide substituents, which is important for medicinal chemistry applications. nih.gov

Other innovative approaches include:

Flow chemistry: This technology allows for the safe and scalable synthesis of indazoles, including 3-hydroxy analogues, offering advantages in terms of reproducibility and rapid production of multigram quantities. researchgate.net

Catalyst-free methods: B2(OH)4-mediated reductive N-N bond formation provides a mild, metal-catalyst-free approach to 2-substituted indazolones, accommodating a broad range of both aliphatic and aromatic amines. organic-chemistry.org

One-pot, multistep reactions: These strategies enable the modular synthesis of complex indazolone derivatives, such as N,N'-diarylindazol-3-ones, in a single reaction vessel, improving efficiency and reducing waste. organic-chemistry.org

Novel cyclization strategies: The development of new routes, such as those utilizing oxazolo[3,2-b]indazoles as intermediates or amidation reactions of o-carboxyazobenzenes, provides access to previously unreported indazolone structures. nih.govacs.org

These emerging synthetic methodologies not only facilitate the rapid generation of diverse indazolone libraries but also open up new avenues for structural modifications that were previously challenging to achieve. unisi.it

Future Perspectives in Indazolone-Based Therapeutic Agent Discovery

The indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. nih.gov The future of indazolone-based drug discovery lies in the integration of advanced computational and experimental techniques to design and synthesize next-generation therapeutics with superior efficacy and safety profiles.

A key area of future research will be the continued exploration of the polypharmacological potential of indazolone derivatives. samipubco.com A deeper understanding of how these molecules interact with multiple targets will be crucial for designing effective treatments for complex diseases. samipubco.com This will involve a combination of systems biology approaches, advanced computational modeling, and extensive biological profiling.

The development of highly selective inhibitors for specific targets will also remain a major focus. nih.gov As our understanding of disease biology grows, new and challenging targets will emerge, and the versatility of the indazolone scaffold will be invaluable in developing novel inhibitors against them. For example, indazole derivatives are being investigated as inhibitors of protein kinases, which are implicated in a wide range of diseases, including cancer. nih.gov

Furthermore, the application of artificial intelligence and machine learning in drug design is poised to revolutionize the field. These technologies can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules, accelerating the identification of promising drug candidates.

The ongoing development of innovative synthetic methodologies will continue to expand the accessible chemical space for indazolone derivatives, providing medicinal chemists with a richer palette of building blocks to create novel and diverse compound libraries. nih.gov This will undoubtedly lead to the discovery of new indazolone-based drugs with improved therapeutic properties for a wide range of diseases.

Q & A

Q. How can isotopic labeling (e.g., δ2^22H) elucidate metabolic pathways of this compound derivatives?

  • Methodological Answer : Deuterium tracing (e.g., 2^2H-NMR or isotope-ratio mass spectrometry) tracks hydrogen migration during metabolism. For example, lipid δ2^2H analysis in monarch butterflies revealed natal origins and metabolic turnover . Apply similar protocols to study hepatic metabolism of deuterated indazolones in vitro.

Data Management & Reproducibility

Q. How can open-data principles be reconciled with proprietary concerns in this compound research?

  • Methodological Answer : Use de-identified datasets for public repositories (e.g., Crystallography Open Database). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) while redacting sensitive synthesis details. For health-related studies, employ "de facto anonymization" by aggregating data to prevent reverse engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.